molecular formula C11H14N2O2 B2366940 N-(3-Pyridin-2-yloxypropyl)prop-2-enamide CAS No. 2411318-38-0

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide

Cat. No. B2366940
CAS RN: 2411318-38-0
M. Wt: 206.245
InChI Key: NIEBBHWLUSLFIZ-UHFFFAOYSA-N
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Description

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide, also known as PYR-2, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of amides and has a molecular formula of C12H14N2O2. PYR-2 is a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism Of Action

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide inhibits LSD1 by binding to the enzyme's active site and blocking its activity. LSD1 plays a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. This process is important for maintaining the proper balance of gene expression in cells. By inhibiting LSD1, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit cell growth and induce cell death. In addition, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to improve cognitive function and reduce inflammation. N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has also been shown to have anti-inflammatory effects in various models of inflammation.

Advantages And Limitations For Lab Experiments

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of LSD1, making it a valuable tool for investigating the role of this enzyme in various biological processes. In addition, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, the synthesis method for N-(3-Pyridin-2-yloxypropyl)prop-2-enamide is relatively complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-(3-Pyridin-2-yloxypropyl)prop-2-enamide. One area of interest is the development of more potent and selective LSD1 inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-(3-Pyridin-2-yloxypropyl)prop-2-enamide in various diseases, including cancer and neurodegenerative disorders. In addition, further studies are needed to fully understand the long-term effects and potential side effects of N-(3-Pyridin-2-yloxypropyl)prop-2-enamide.

Synthesis Methods

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide can be synthesized by reacting 3-bromopropylamine with 2-pyridinecarboxylic acid in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with propargyl bromide in the presence of copper (I) iodide and triphenylphosphine to yield N-(3-Pyridin-2-yloxypropyl)prop-2-enamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been extensively used in scientific research to investigate the role of LSD1 in various biological processes. LSD1 is a histone demethylase that regulates gene expression by removing methyl groups from lysine residues on histone proteins. This enzyme has been implicated in the development and progression of cancer, as well as other diseases. N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit LSD1 activity, leading to changes in gene expression and cellular processes.

properties

IUPAC Name

N-(3-pyridin-2-yloxypropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-10(14)12-8-5-9-15-11-6-3-4-7-13-11/h2-4,6-7H,1,5,8-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBBHWLUSLFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Pyridin-2-yloxypropyl)prop-2-enamide

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